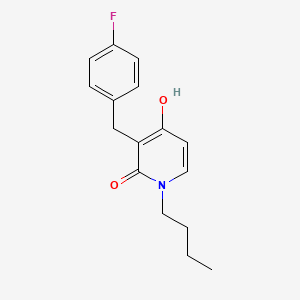

1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone

Description

Properties

IUPAC Name |

1-butyl-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO2/c1-2-3-9-18-10-8-15(19)14(16(18)20)11-12-4-6-13(17)7-5-12/h4-8,10,19H,2-3,9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGSZOAGSRWDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CC(=C(C1=O)CC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection and Halogenation

- Starting from 5-bromo-3-hydroxypyridin-2(1H)-one, treatment with sodium hydride in DMF followed by methoxymethyl chloride (MOM-Cl) affords the N,O-protected intermediate (5-bromo-3-(methoxymethoxy)-1-(methoxymethyl)pyridin-2(1H)-one).

- Bromination using N-bromosuccinimide (NBS) or iodine-based reagents provides halogenated intermediates suitable for further coupling.

Introduction of the 4-Fluorobenzyl Group via Suzuki Coupling

- The protected bromopyridinone intermediate undergoes Suzuki coupling with 4-fluorophenylboronic acid or (4-fluorobenzyl)zinc(II) chloride in the presence of palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands (e.g., JohnPhos).

- Typical reaction conditions involve bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), solvents such as dioxane/water mixtures, and heating around 100 °C under an inert atmosphere (argon or nitrogen).

- This step efficiently installs the 4-fluorobenzyl substituent at the 3-position of the pyridinone ring with yields ranging from 80% to 87%.

Alkylation to Introduce the Butyl Group

- Alkylation at the nitrogen (N-1) position with butyl halides (e.g., butyl bromide) is performed using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in aprotic solvents like tetrahydrofuran (THF) or acetonitrile (AcCN).

- The reaction is typically carried out at low temperatures (-15 °C to room temperature) under inert atmosphere to prevent side reactions.

- This step yields the N-butyl substituted pyridinone intermediate.

Deprotection and Hydroxylation

- Removal of protecting groups (e.g., MOM groups) is achieved by treatment with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or by using boron tribromide (BBr3) in DCM at 0 °C to room temperature.

- This step regenerates the free hydroxy group at the 4-position, completing the synthesis of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone.

- Purification is typically done by flash chromatography or crystallization.

Reaction Scheme Summary

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Protection | NaH, DMF, MOM-Cl, 0 °C to r.t., Ar atmosphere | N,O-protected bromopyridinone intermediate |

| 2 | Halogenation | NBS or I2, K2CO3, water, r.t. | Halogenated intermediate |

| 3 | Cross-Coupling | 4-fluorophenylboronic acid or (4-fluorobenzyl)zinc chloride, Pd catalyst, K2CO3/Na2CO3, dioxane/H2O, 100 °C, Ar | Introduction of 4-fluorobenzyl group |

| 4 | Alkylation | NaH or KOt-Bu, butyl bromide, THF or AcCN, -15 °C to r.t., Ar | N-butyl substituted intermediate |

| 5 | Deprotection | BBr3 or TFA/DCM, 0 °C to r.t., Ar | Free hydroxy group restored, final product |

Research Findings and Yields

- The Suzuki and Negishi coupling reactions used for aryl and arylalkyl substitution on the pyridinone core are reported to give excellent yields (80–87%) with high regioselectivity and purity.

- The protection/deprotection strategy minimizes side reactions and improves overall synthetic efficiency.

- Alkylation reactions proceed smoothly under controlled conditions, avoiding over-alkylation or decomposition.

- Final purification yields the target compound as a white solid with melting points consistent with literature values, confirming structural integrity.

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the substitution pattern and purity of intermediates and final compounds.

- High-Resolution Mass Spectrometry (HRMS) validates molecular weights consistent with this compound.

- Chromatographic techniques such as flash chromatography ensure isolation of pure compounds.

Chemical Reactions Analysis

Functional Group Transformations

The 4-hydroxy group and pyridinone ring are central to its reactivity:

-

Esterification : The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions .

-

Oxidation : The pyridinone ring undergoes oxidation with MnO₂ or H₂O₂ to form pyridine N-oxide derivatives, altering electronic properties .

-

Chelation : The compound acts as a bidentate ligand for metal ions (e.g., Fe³⁺, Al³⁺) via the hydroxyl and carbonyl groups, relevant in medicinal applications .

Example Reaction :

Modifications of the Fluorobenzyl Substituent

The 4-fluorobenzyl group participates in electrophilic aromatic substitution (EAS) and coupling reactions:

-

Suzuki Coupling : The fluorine atom can be replaced with aryl/heteroaryl groups using Pd catalysts .

-

Nitration : Directed by the fluorine atom, nitro groups are introduced at the meta position under HNO₃/H₂SO₄ conditions .

Key Data :

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 3-(4-Biphenyl) Derivative | 58% | |

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(4-Fluoro-3-nitrobenzyl) Derivative | 45% |

Biological Activity and Stability

The compound’s stability under physiological conditions is critical for drug development:

-

Hydrolytic Stability : The 4-hydroxy group resists hydrolysis at pH 7.4 but undergoes slow degradation under acidic conditions (pH < 3) .

-

Metabolic Pathways : In vitro studies show oxidation of the butyl chain by cytochrome P450 enzymes, forming carboxylic acid metabolites .

Degradation Products :

Scientific Research Applications

TRPV1 Antagonism

Research indicates that compounds similar to 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone exhibit activity as antagonists of the transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a receptor involved in pain perception and inflammation. In studies, derivatives of pyridinone have shown promising results in blocking capsaicin-induced activation of TRPV1, suggesting potential applications in pain management therapies .

Case Study:

A study evaluated a series of pyridine derivatives for their ability to inhibit TRPV1 activation. Among these, compounds showed significant antagonistic effects with binding affinities (K_i values) in the nanomolar range. For instance, derivative analogs exhibited K_i values as low as 0.1 nM, indicating strong efficacy .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of pyridinone derivatives. The structural features of this compound may contribute to its effectiveness against certain bacterial strains.

Research Findings:

Studies have reported that similar compounds possess broad-spectrum antimicrobial activity, which could be harnessed for developing new antibiotics or treatments for resistant bacterial infections .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Research into related pyridinones has indicated their ability to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

Case Study:

In experimental models of inflammation, certain pyridinone derivatives demonstrated significant reductions in inflammatory markers and symptoms, highlighting their therapeutic potential in inflammatory diseases .

Cancer Research

Emerging data suggest that this compound may have applications in cancer therapy. Compounds with similar scaffolds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Research Insights:

Studies have shown that specific modifications to the pyridinone structure can enhance cytotoxicity against various cancer cell lines, indicating a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. The butyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and bioavailability.

Comparison with Similar Compounds

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone can be compared with other pyridinone derivatives, such as:

1-Butyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

1-Butyl-3-(4-methylbenzyl)-4-hydroxy-2(1H)-pyridinone: Contains a methyl group instead of fluorine, potentially altering its chemical properties and applications.

1-Butyl-3-(4-nitrobenzyl)-4-hydroxy-2(1H)-pyridinone: The presence of a nitro group can significantly change its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can enhance its stability and interaction with biological targets compared to other similar compounds.

Biological Activity

1-Butyl-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477846-21-2) is a pyridinone derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a butyl group, a fluorobenzyl moiety, and a hydroxy-pyridinone core, suggests diverse pharmacological properties. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C₁₆H₁₈FN₁O₂

- Molecular Weight: 275.33 g/mol

- CAS Number: 477846-21-2

This compound has been studied for its interactions with various biological targets. Notably, it exhibits:

- Inhibition of Cytochrome P450 Enzymes: Research indicates that this compound may inhibit CYP3A4, a critical enzyme in drug metabolism. The IC₅₀ value for reversible inhibition is approximately 0.34 μM, indicating significant potency in modulating drug metabolism pathways .

- Antiproliferative Activity: The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116. This suggests potential applications in oncology as an anticancer agent .

Study on Anticancer Activity

A study investigated the antiproliferative effects of various pyridinone derivatives, including this compound. The results demonstrated that this compound inhibited cell growth with an IC₅₀ value in the low micromolar range against multiple tumor cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 2.5 | Induction of apoptosis |

| HCT116 | 3.0 | Cell cycle arrest (G1 phase) |

| A375 | 3.5 | Apoptosis and inhibition of migration |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound was assessed in animal models. Key findings included:

- Absorption: Rapid absorption with peak plasma concentrations reached within 30 minutes post-administration.

- Distribution: High volume of distribution indicating extensive tissue penetration.

- Metabolism: Primarily metabolized by CYP3A4, which aligns with its inhibitory effects on this enzyme.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Neuroprotective Effects: In vitro studies suggest that this compound may exert neuroprotective effects by reducing oxidative stress in neuronal cells.

- Antimicrobial Activity: Preliminary data indicate that this compound possesses antimicrobial properties against certain bacterial strains, although further investigation is needed to elucidate its full spectrum of activity.

Q & A

Q. Key Considerations :

- Purity : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for purification.

- Yield Drivers : Excess fluorobenzyl bromide and inert atmospheres (N₂/Ar) improve substitution efficiency.

How can spectroscopic techniques (e.g., NMR, IR) and computational methods be employed to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- The 4-hydroxy group appears as a singlet near δ 12-13 ppm (DMSO-d₆). The fluorobenzyl protons show characteristic splitting patterns (e.g., doublets for aromatic F-coupling) .

- Butyl chain protons (δ 0.8–1.6 ppm) and pyridinone ring carbons (δ 150–170 ppm) confirm substitution patterns.

- IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) validate the pyridinone core .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometry. Compare experimental vs. theoretical data to resolve ambiguities in tautomeric forms .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly for fluorobenzyl and butyl groups.

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., CLSI guidelines for antifungal studies). For example, MIC values against Candida albicans should be tested under consistent pH and incubation times .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 1-(4-fluorobenzyl) vs. 1-(4-chlorobenzyl) derivatives) to isolate substituent effects. Fluorine’s electronegativity may enhance target binding (e.g., enzyme active sites) but reduce solubility .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration in cell-based assays).

How does the fluorobenzyl substituent influence the compound’s pharmacokinetic properties and target binding?

Answer:

- Lipophilicity : The 4-fluorobenzyl group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Use Hansen solubility parameters to optimize formulation .

- Target Interaction : Fluorine’s electronegativity strengthens hydrogen bonding or dipole interactions with residues in enzyme pockets (e.g., fungal CYP51 or bacterial topoisomerases). Molecular docking (AutoDock Vina) can predict binding modes .

- Metabolic Stability : Fluorine retards oxidative metabolism (cytochrome P450), prolonging half-life. Test in vitro microsomal assays (human/rat liver microsomes) to quantify stability .

What in vitro assays are suitable for evaluating the compound’s therapeutic potential?

Answer:

- Antifungal Activity : Broth microdilution (CLSI M27/M38) against Candida spp. and Aspergillus spp., with fluconazole as a positive control .

- Enzyme Inhibition : Fluorescence-based assays (e.g., β-ketoacyl-ACP synthase for antibacterial activity) with IC₅₀ determination.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity.

Data Interpretation : Normalize activity to cell viability and compare with known inhibitors (e.g., ciprofloxacin for bacterial targets).

How can HPLC parameters be optimized for purity analysis?

Answer:

- Column : C18 (5 µm, 250 × 4.6 mm) with UV detection at 254 nm.

- Mobile Phase : Gradient of 0.1% TFA in water (A) and acetonitrile (B). Start at 10% B, ramp to 90% B over 20 min .

- Validation : Calculate plate count (>2000), tailing factor (<2), and RSD (<2% for retention time).

Troubleshooting : Adjust pH (2.5–3.5) to sharpen peaks for ionizable groups (e.g., 4-hydroxy).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.